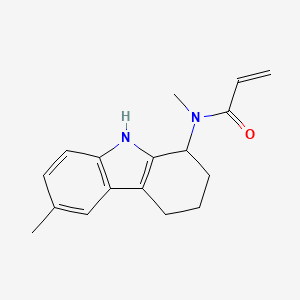
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide, also known as GSK-3β inhibitor VII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is an important enzyme involved in various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. GSK-3β inhibitors have been extensively studied as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and diabetes.
Mecanismo De Acción
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide inhibits this compoundβ, which is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway. This compoundβ phosphorylates β-catenin, which leads to its degradation by the proteasome. Inhibition of this compoundβ leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of this compoundβ activity, accumulation of β-catenin, activation of the Wnt/β-catenin pathway, induction of apoptosis, and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide in lab experiments include its potent and selective inhibition of this compoundβ, its ability to activate the Wnt/β-catenin pathway, and its potential as a therapeutic agent for various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
For research on N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide include further studies on its safety and efficacy in animal models of various diseases, including cancer, neurodegenerative disorders, and diabetes. Other future directions include the development of more potent and selective this compoundβ inhibitors and the identification of new therapeutic targets for this compoundβ inhibitors.
Métodos De Síntesis
The synthesis of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide involves several steps, including the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl isocyanate, followed by the reaction with propargyl bromide to form the propargylamide intermediate. The final product is obtained by the reaction of the propargylamide intermediate with N-methylmorpholine N-oxide.
Aplicaciones Científicas De Investigación
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide has been extensively studied as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compoundβ inhibitors have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compoundβ inhibitors have been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, this compoundβ inhibitors have been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-16(20)19(3)15-7-5-6-12-13-10-11(2)8-9-14(13)18-17(12)15/h4,8-10,15,18H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQCLPYIABGDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

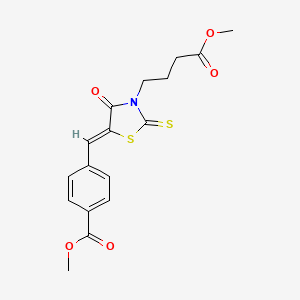
![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)
![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)
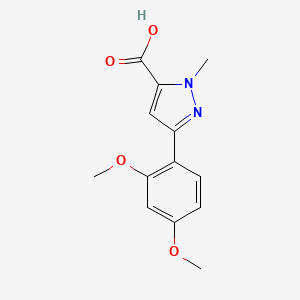
![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)
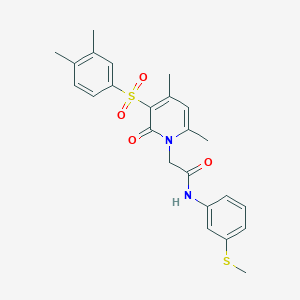
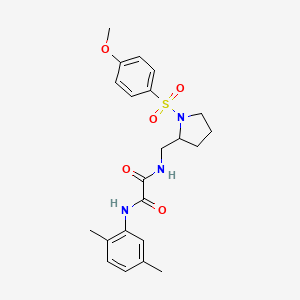
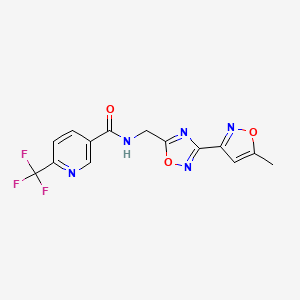
![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)
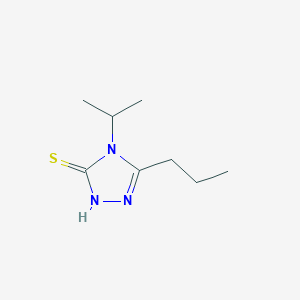
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)